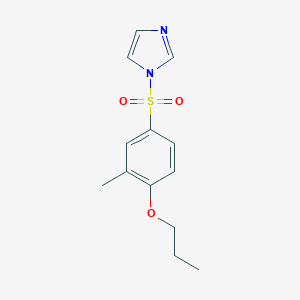
4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical research. It is a colorless, crystalline powder that is soluble in water, methanol, and ethanol. PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins.
Wissenschaftliche Forschungsanwendungen
PMSF is commonly used as a serine protease inhibitor in biochemical research. It is used to inhibit proteases such as trypsin, chymotrypsin, and thrombin, which are involved in a wide range of biological processes. PMSF is also used to inhibit proteases in cell lysates and tissue extracts to prevent protein degradation during isolation and purification. In addition, PMSF is used in the preparation of membrane fractions and in the study of membrane-bound enzymes.
Wirkmechanismus
PMSF inhibits serine proteases by reacting with the active site serine residue of the enzyme. This reaction forms a covalent bond between PMSF and the serine residue, which blocks the access of substrates to the active site. PMSF is a reversible inhibitor, and the covalent bond can be broken by treatment with reducing agents such as dithiothreitol.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in inflammation, such as elastase and cathepsin G. In addition, PMSF has been shown to inhibit the activity of proteases involved in tumor invasion and metastasis, such as urokinase and matrix metalloproteinases.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for biochemical research. It is relatively easy to use and can be added directly to reaction mixtures or cell lysates. However, PMSF has some limitations. It is not effective against all serine proteases, and some proteases may require higher concentrations of PMSF for inhibition. PMSF can also be unstable in aqueous solutions and may degrade over time, which can affect its potency.
Zukünftige Richtungen
There are several future directions for research on PMSF. One area of research is the development of new serine protease inhibitors with improved potency and specificity. Another area of research is the study of the physiological roles of serine proteases and their inhibitors in health and disease. PMSF has been shown to have anti-inflammatory and anti-tumor effects, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for the development of new methods for the synthesis and purification of PMSF to improve its yield and purity.
Synthesemethoden
PMSF can be synthesized by reacting 4-(1H-imidazol-1-ylsulfonyl)-2-nitrophenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield PMSF. The synthesis of PMSF is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Eigenschaften
Produktname |
4-(1H-imidazol-1-ylsulfonyl)-2-methylphenyl propyl ether |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
1-(3-methyl-4-propoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-3-8-18-13-5-4-12(9-11(13)2)19(16,17)15-7-6-14-10-15/h4-7,9-10H,3,8H2,1-2H3 |
InChI-Schlüssel |
WEIFNZFKCBXGTE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
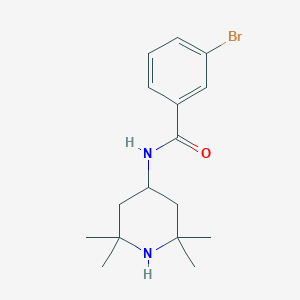
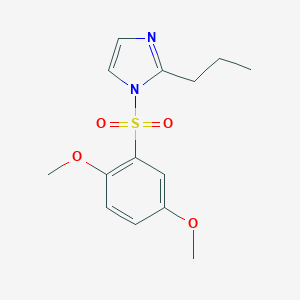
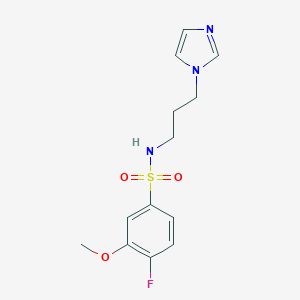
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
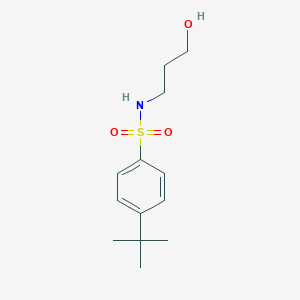
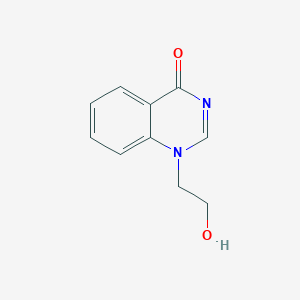
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
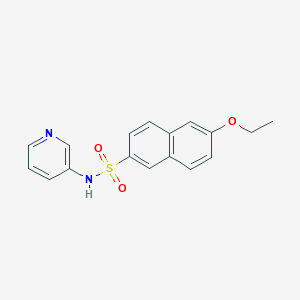
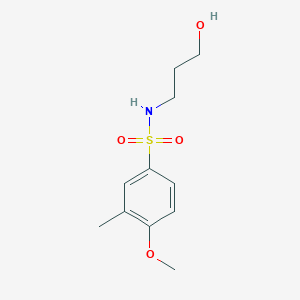
![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)